Jervine vs. Cyclopamine: Hedgehog Pathway Inhibition Potency and Species Sensitivity
Jervine is a direct Smo antagonist with an IC₅₀ of 500 nM in cell-based assays, which is approximately 1.7-fold less potent than Cyclopamine (IC₅₀ = 300 nM) [1]. However, a critical differentiator is its teratogenic profile. While both compounds are potent teratogens in hamsters, Sprague-Dawley rats were found to be susceptible to Cyclopamine-induced deformities but completely resistant to Jervine at the same doses [2]. This species-specific sensitivity demonstrates that Jervine and Cyclopamine, despite structural similarity, engage biological targets differently in vivo.
| Evidence Dimension | Hedgehog pathway inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 500 nmol/L |
| Comparator Or Baseline | Cyclopamine: 300 nmol/L |
| Quantified Difference | 1.7-fold less potent |
| Conditions | In vitro cell-based assays (e.g., s12 cells) as summarized in a comprehensive review table |
Why This Matters
Researchers must select Jervine over Cyclopamine when conducting teratogenicity studies in rat models, as Cyclopamine is active while Jervine is not, directly impacting experimental design and interpretation.
- [1] Li, Y., et al. (2011). Table 2: Hedgehog signaling inhibitors. *Chinese Journal of Cancer*, 30(1), 13. View Source
- [2] Keeler, R. F. (1975). Teratogenic effects of cyclopamine and jervine in rats, mice and hamsters. *Proceedings of the Society for Experimental Biology and Medicine*, 149(1), 302-306. View Source
